molecular formula C7H7ClN4 B1469754 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1363405-82-6

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1469754
CAS No.: 1363405-82-6
M. Wt: 182.61 g/mol
InChI Key: PLUIIJDTIZGZEK-UHFFFAOYSA-N
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Description

“4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine” is a chemical compound with the molecular formula C7H7ClN4. It is a derivative of 1H-pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7ClN4/c1-12-7-4(2-11-12)6(8)5(9)3-10-7/h2-3H,9H2,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on synthesizing the title compound via microwave irradiation and analyzing its structure. The pyrazolo[3,4-b]pyridine system showed significant planarity except for two adjacent carbon atoms, demonstrating the compound's potential for further chemical modifications and applications in material science or pharmaceutical research (Xiaojing Zhang et al., 2006).

Chemical Synthesis

Another research effort elucidated general syntheses for isomeric derivatives of [3,4]-fused pyrazoles, including 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine, showcasing the versatility of these compounds in generating structurally diverse molecules for potential therapeutic applications (H. Dorn & R. Ozegowski, 1979).

Green Chemistry Applications

In a significant advancement towards sustainable chemistry, one study described an efficient synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in an ionic liquid medium without any catalyst. This approach highlights the compound's role in promoting eco-friendly reactions and methodologies in chemical synthesis (D. Shi et al., 2010).

Innovative Synthetic Methods

A novel synthesis route was established for pyrazolo[3,4-b]pyridine derivatives via a four-component bicyclization strategy. This method provides a versatile tool for constructing skeletally diverse molecules, potentially useful in drug discovery and development (Xing-Jun Tu et al., 2014).

Ultrasound-promoted Synthesis

An innovative ultrasound-promoted regioselective synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines was developed, yielding products in excellent yields within minutes. This technique underscores the compound's role in facilitating rapid and efficient chemical synthesis (M. Nikpassand et al., 2010).

Biochemical Analysis

Biochemical Properties

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical processes, including those involved in cell signaling and metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the enzyme’s active site, blocking substrate access. Additionally, it can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can result in altered metabolic pathways, which can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules .

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-7-4(2-11-12)6(8)5(9)3-10-7/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIIJDTIZGZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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